N3-Ethyl Substituent Imparts Predicted Lipophilicity Advantage Over 3-Methyl Analog for Membrane Permeability
The target compound (N3-ethyl) has a calculated LogP approximately 0.4–0.6 units higher than its 3-methyl analog (2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide), based on the additive contribution of the methylene group (π = +0.5). This lipophilicity increment is within the optimal range (LogP 1–4) for passive membrane permeability while remaining below thresholds associated with poor aqueous solubility or hERG liability. Published GCN2 inhibitor SAR demonstrates that N3-alkyl chain extension from methyl to ethyl modulates both enzymatic potency and cellular eIF2α phosphorylation inhibition, with ethyl-substituted analogs in the series achieving cellular IC50 values below 150 nM in HEK293T cells [1].
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.4–1.8 (estimated by fragment addition; no experimental determination available) |
| Comparator Or Baseline | 3-Methyl analog: cLogP ≈ 0.8–1.4 (estimated) |
| Quantified Difference | ΔcLogP ≈ +0.4 to +0.6 |
| Conditions | In silico prediction based on fragment constant methodology; experimental LogP not determined |
Why This Matters
The higher predicted lipophilicity of the ethyl analog may confer superior passive membrane permeability relative to the methyl analog, a critical parameter for cellular target engagement assays.
- [1] Liao, C.; Zhang, Y.; Fan, C.; Herring, L.E.; Liu, J.; Locasale, J.W.; Liu, P.; Chen, X. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. Comput. Struct. Biotechnol. J. 2018, 16, 350–360. View Source
